

Application Notes and Protocols: In Vitro Enzyme Assay for hCAII-IN-3

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Compound of Interest

Compound Name: hCAII-IN-3

Cat. No.: B15140364

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Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Its involvement in numerous diseases has made it a significant target for drug development. These application notes provide a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of a test compound, here referred to as **hCAII-IN-3**, on hCAII. The protocol is based on the well-established esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA).

Principle of the Assay

The in vitro assay for hCAII inhibition utilizes the enzyme's esterase activity. hCAII catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), into acetate and a yellow-colored product, p-nitrophenolate. The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm. When an inhibitor, such as **hCAII-IN-3**, binds to the active site of hCAII, it reduces the enzyme's catalytic activity, leading to a decrease in the rate of pNPA hydrolysis. The extent of inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Materials and Reagents

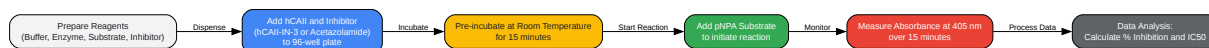
Reagent/Material	Supplier (Example)	Catalog Number (Example)
Human Carbonic Anhydrase II (hCAII)	Sigma-Aldrich	C3934
p-Nitrophenyl Acetate (pNPA)	Sigma-Aldrich	N8130
Acetazolamide (Positive Control)	Sigma-Aldrich	A6011
Tris-HCl Buffer	Thermo Fisher	15567027
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418
96-well microplate, clear	Corning	3596
Microplate reader	BioTek Instruments	Synergy H1
Multichannel pipette	Eppendorf	Research plus

Experimental Protocols

Reagent Preparation

- Tris-HCl Buffer (50 mM, pH 7.8): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.8 with concentrated HCl. Bring the final volume to 1 L with deionized water.
- hCAII Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCAII in Tris-HCl buffer to a final concentration of 1 mg/mL. Store at -20°C in aliquots.
- pNPA Substrate Stock Solution (10 mM): Dissolve 1.81 mg of pNPA in 1 mL of DMSO. This solution should be prepared fresh before each experiment.
- **hCAII-IN-3** (Test Inhibitor) Stock Solution (10 mM): Prepare a 10 mM stock solution of **hCAII-IN-3** in DMSO.
- Acetazolamide (Positive Control) Stock Solution (10 mM): Prepare a 10 mM stock solution of acetazolamide in DMSO.

Assay Workflow Diagram



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Caption: Experimental workflow for the hCAII in vitro enzyme assay.

Assay Procedure

- Prepare Serial Dilutions of Inhibitors: Prepare a series of dilutions of **hCAII-IN-3** and acetazolamide in Tris-HCl buffer from their respective 10 mM stock solutions. The final concentrations in the assay will be 100-fold lower.
- Enzyme and Inhibitor Pre-incubation:
 - In a 96-well microplate, add 180 μ L of Tris-HCl buffer to each well.
 - Add 2 μ L of the diluted inhibitor solutions (**hCAII-IN-3** or acetazolamide) to the respective wells. For the uninhibited control, add 2 μ L of DMSO.
 - Add 10 μ L of the hCAII working solution (a 1:10 dilution of the 1 mg/mL stock in Tris-HCl buffer) to all wells except the blank.
 - For the blank well, add 190 μ L of Tris-HCl buffer and 2 μ L of DMSO.
 - Mix gently and pre-incubate the plate at room temperature for 15 minutes.
- Initiate the Enzymatic Reaction:
 - Add 10 μ L of the 10 mM pNPA substrate solution to all wells, including the blank. The final volume in each well will be 202 μ L.
- Measure Absorbance:

- Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm every minute for 15 minutes.

Data Presentation

The inhibitory activity of **hCAII-IN-3** is expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound	IC ₅₀ (nM) [95% CI]
hCAII-IN-3	75.2 [68.9 - 82.1]
Acetazolamide	12.5 [10.8 - 14.4]

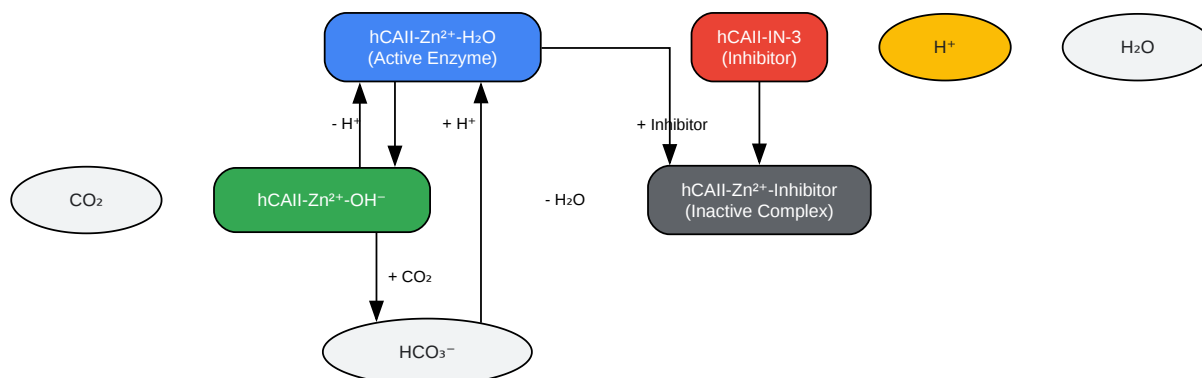
Data Analysis

- Calculate the Rate of Reaction: Determine the rate of pNPA hydrolysis for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time graph ($\Delta\text{Abs}/\text{min}$).
- Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

$$\% \text{ Inhibition} = [1 - (\text{Rate of inhibited reaction} / \text{Rate of uninhibited reaction})] \times 100$$

- Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagram



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Caption: Simplified catalytic cycle of hCAII and its inhibition.

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